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Compound of Interest

Compound Name: 1-(2,6-Dimethylphenoxy)acetone

CAS No.: 53012-41-2

Cat. No.: B134477 Get Quote

Executive Summary & Technical Scope
Phenoxyacetone (1-phenoxy-2-propanone, CAS 621-87-4) represents a critical structural motif

in organic synthesis, serving as a precursor for various pharmaceutical intermediates and

aryloxy-propanolamine derivatives. Precise structural elucidation of phenoxyacetone and its

substituted analogs is paramount, particularly when distinguishing them from isobaric or

isomeric impurities such as phenylacetone (P2P).

This guide provides an autonomous, data-driven analysis of the spectroscopic signatures of

phenoxyacetones. Unlike generic spectral lists, this document focuses on the causality of

signal patterns, offering a comparative analysis of NMR (

H,

C) and Mass Spectrometry (MS) data to establish self-validating identification protocols.

Comparative NMR Spectroscopy Profiling
H NMR: The Diagnostic Methylene Singlet
The most definitive feature of phenoxyacetone in proton NMR is the methylene bridge (-O-CH
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-C=O). The electronegative oxygen atom exerts a strong deshielding effect, shifting this
resonance significantly downfield compared to carbon-analogs.

Table 1: Comparative

H NMR Shifts (CDCl

, 300-500 MHz)

Moiety

Phenoxyaceto
ne (

ppm)

Phenylacetone
(Isomer) (

ppm)

4-
Fluorophenox
yacetone (

ppm)

Signal Type

-CH

-
4.52 3.70 4.49 Singlet (2H)

-CH 2.26 2.16 2.25 Singlet (3H)

Ar-H (ortho) 6.9 - 7.0 7.2 - 7.3 6.8 - 6.9 Multiplet

Ar-H (meta) 7.2 - 7.4 7.2 - 7.3 6.9 - 7.0 Multiplet

Technical Insight: The

ppm difference between the methylene protons of phenoxyacetone (4.52 ppm) and

phenylacetone (3.70 ppm) is the primary "Go/No-Go" quality control check. The

oxygen atom's inductive effect (

) pulls electron density, deshielding the nucleus.

C NMR: Carbon Skeleton Verification
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Carbon-13 NMR provides a direct readout of the backbone.[1] The carbonyl carbon in

phenoxyacetone is slightly shielded relative to simple aliphatic ketones due to the orbital

interaction with the

-oxygen.

Table 2:

C NMR Chemical Shift Assignments (CDCl

)

Carbon Environment
Shift (

ppm)
Assignment Logic

C=O (Carbonyl) 206.3

Ketone characteristic; slightly

upfield of acetone due to ether

proximity.

Ar-C (Ipso) 157.8
Deshielded by direct oxygen

attachment.

Ar-C (Meta) 129.6 Typical aromatic resonance.

Ar-C (Para) 121.8 -

Ar-C (Ortho) 114.6

Shielded by resonance

donation from Oxygen lone

pairs.

-CH

-
73.3

Diagnostic: High shift due to

-oxygen and

-carbonyl.

-CH 26.8 Methyl ketone terminal.

Mass Spectrometry: Fragmentation Mechanics
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Mass spectrometry (EI, 70 eV) distinguishes phenoxyacetone from its isomers through distinct

fragmentation pathways governed by radical stability. Unlike phenylacetone, which is

dominated by the tropylium ion (m/z 91), phenoxyacetone fragments via

-cleavage at the ether and carbonyl bonds.

Fragmentation Pathway Visualization[2]
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Figure 1: Primary Electron Impact (EI) fragmentation pathways for Phenoxyacetone. The

competition between acetyl formation (m/z 43) and phenoxymethyl formation (m/z 107) is

characteristic.

Isomer Distinction (MS)
Feature Phenoxyacetone Phenylacetone (Isomer)

Base Peak m/z 77 or 43 m/z 91 (Tropylium)

Key Fragment
m/z 107 (Ph-O-CH

)
m/z 134 (M+)

Mechanism
Ether cleavage / Alpha-

cleavage
Benzylic cleavage
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Critical Note: The absence of m/z 91 is the strongest evidence against the presence of

phenylacetone. If m/z 91 is observed in a phenoxyacetone sample, it indicates contamination or

thermal degradation.

Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are recommended. These

are designed to minimize solvent effects and aggregation that can distort chemical shifts.

Standardized NMR Sample Preparation[3]
Solvent Selection: Use Chloroform-d (CDCl

) (99.8% D) containing 0.03% v/v TMS as an internal standard.

Why? CDCl

minimizes hydrogen bonding interactions that can broaden the methylene peak compared
to DMSO-d

.

Concentration: Prepare a 10-15 mg/mL solution.

Why? Higher concentrations (>30 mg/mL) can lead to

-

stacking of the aromatic rings, causing upfield shifts of the aromatic protons (0.05 - 0.1
ppm error).

Acquisition Parameters (

H):

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Angle: 30°

Relaxation Delay (D1):

1.0 sec (Ensure quantitative integration of aromatic vs aliphatic).

Scans: 16 (minimum for S/N > 100:1).

Analytical Workflow Diagram
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Figure 2: Step-by-step analytical decision matrix for confirming phenoxyacetone identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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